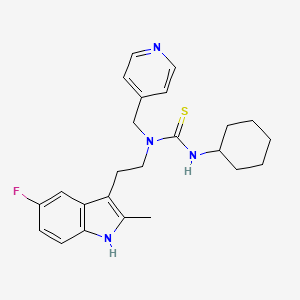
3-cyclohexyl-1-(2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a cyclohexyl group, a fluorinated indole moiety, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Fluorination: The indole derivative is then fluorinated using a fluorinating agent such as Selectfluor.
Thiourea Formation: The fluorinated indole is reacted with cyclohexyl isothiocyanate to form the thiourea linkage.
Pyridinylmethyl Addition: Finally, the pyridinylmethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form a sulfonylurea.
Reduction: The compound can be reduced to modify the indole or pyridine rings.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfonylurea derivatives.
Reduction: Formation of reduced indole or pyridine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, while the thiourea group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 1-CYCLOHEXYL-3-[2-(5-CHLORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA
- 1-CYCLOHEXYL-3-[2-(5-BROMO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA
Comparison:
- Fluorine vs. Chlorine/Bromine: The presence of a fluorine atom in 1-CYCLOHEXYL-3-[2-(5-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]-3-[(PYRIDIN-4-YL)METHYL]THIOUREA can significantly alter its chemical reactivity and biological activity compared to its chloro or bromo analogs.
- Biological Activity: Fluorinated compounds often exhibit enhanced biological activity due to the unique properties of the fluorine atom, such as its ability to form strong hydrogen bonds and its high electronegativity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields
Properties
Molecular Formula |
C24H29FN4S |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
3-cyclohexyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea |
InChI |
InChI=1S/C24H29FN4S/c1-17-21(22-15-19(25)7-8-23(22)27-17)11-14-29(16-18-9-12-26-13-10-18)24(30)28-20-5-3-2-4-6-20/h7-10,12-13,15,20,27H,2-6,11,14,16H2,1H3,(H,28,30) |
InChI Key |
JRMYSFZOVBYDOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCN(CC3=CC=NC=C3)C(=S)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















